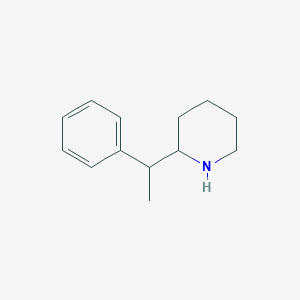
1-(1-Ethynylcyclopentyl)methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethynylcyclopentyl)methanaminehydrochloride is a chemical compound with the molecular formula C8H13N.ClH and a molecular weight of 159.66 It is characterized by the presence of an ethynyl group attached to a cyclopentyl ring, which is further connected to a methanamine group
Vorbereitungsmethoden
The synthesis of 1-(1-Ethynylcyclopentyl)methanaminehydrochloride involves several steps. One common synthetic route includes the reaction of cyclopentylmagnesium bromide with ethynyl bromide to form 1-ethynylcyclopentane. This intermediate is then reacted with formaldehyde and ammonia to yield 1-(1-ethynylcyclopentyl)methanamine. Finally, the methanamine is treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(1-Ethynylcyclopentyl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(1-Ethynylcyclopentyl)methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Ethynylcyclopentyl)methanaminehydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(1-Ethynylcyclopentyl)methanaminehydrochloride can be compared with similar compounds such as:
1-(1-Ethynylcyclohexyl)methanaminehydrochloride: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
1-(1-Ethynylcyclopropyl)methanaminehydrochloride: Similar structure but with a cyclopropyl ring.
1-(1-Ethynylcyclobutyl)methanaminehydrochloride: Similar structure but with a cyclobutyl ring.
The uniqueness of this compound lies in its specific ring size and the resulting steric and electronic properties, which influence its reactivity and interactions .
Eigenschaften
Molekularformel |
C8H14ClN |
|---|---|
Molekulargewicht |
159.65 g/mol |
IUPAC-Name |
(1-ethynylcyclopentyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-2-8(7-9)5-3-4-6-8;/h1H,3-7,9H2;1H |
InChI-Schlüssel |
FNVSTSHNXWADAP-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1(CCCC1)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl3-[(methoxycarbonyl)amino]propanoate](/img/structure/B13594667.png)
![3-(Benzo[d][1,3]dioxol-5-yloxy)propan-1-amine](/img/structure/B13594673.png)




![3,3-Dimethyl-1-azaspiro[3.3]heptane](/img/structure/B13594703.png)



